REACTION_CXSMILES
|
[Mg].Br[CH2:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:12][C:13]1[S:17][C:16]2=[N:18][CH:19]=[C:20]([CH:21]=[O:22])[N:15]2[C:14]=1[CH3:23].[Cl-].[NH4+]>CCOCC>[CH3:12][C:13]1[S:17][C:16]2=[N:18][CH:19]=[C:20]([CH:21]([CH2:3][CH2:4][CH2:5][C:6]3[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=3)[OH:22])[N:15]2[C:14]=1[CH3:23] |f:3.4|
|
Name
|
|
Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
BrCCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N2C(S1)=NC=C2C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the viscous mixture was reacted for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the extract was dried
|
Type
|
CUSTOM
|
Details
|
evaporated to a semi-crystalline residue (1.6 g)
|
Type
|
ADDITION
|
Details
|
The residue, containing unreacted 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxaldehyde (Formula A-6)
|
Type
|
CUSTOM
|
Details
|
was triturated with ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filter cake (0.50 g) was recrystallized from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N2C(S1)=NC=C2C(O)CCCC2=CC=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.38 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |